(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

AKR1B10 inhibition Regioisomer SAR Cytotoxicity

This 2-imino-2H-chromene-3-carboxamide features a 3,4-dimethoxyphenyl group on the imino nitrogen and an unsubstituted phenyl on the amide, a regioisomeric arrangement critical for AKR1B10 inhibitor SAR. It enables systematic exploration of imino-binding pocket interactions (Val301, Leu302) distinct from the potent amide-substituted series. Ideal for hit-expansion libraries, phosphorus-heterocycle synthesis, and metal complexation studies where the dimethoxyphenyl group enhances bioactivity. Ensure procurement of the correct regioisomer for assay continuity.

Molecular Formula C24H20N2O4
Molecular Weight 400.434
CAS No. 1327194-68-2
Cat. No. B2488019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
CAS1327194-68-2
Molecular FormulaC24H20N2O4
Molecular Weight400.434
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)OC
InChIInChI=1S/C24H20N2O4/c1-28-21-13-12-18(15-22(21)29-2)26-24-19(14-16-8-6-7-11-20(16)30-24)23(27)25-17-9-4-3-5-10-17/h3-15H,1-2H3,(H,25,27)
InChIKeyCYRQXRILMSKSMB-LCUIJRPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3,4-Dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (CAS 1327194‑68‑2): A Regioisomeric Chromene Carboxamide for Targeted Lead Identification


The compound (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (CAS 1327194‑68‑2) belongs to the 2-imino‑2H‑chromene‑3‑carboxamide family, a scaffold widely explored for anticancer [1], antioxidant [2], and enzyme‑inhibitory activities (e.g., AKR1B10, CBR1). Its defining structural feature is the placement of the 3,4‑dimethoxyphenyl group on the imino nitrogen and an unsubstituted phenyl ring on the carboxamide nitrogen—a regioisomeric arrangement that distinguishes it from the more commonly studied N‑(3,4‑dimethoxyphenyl)‑2‑(phenylimino) analogs. This compound serves as a versatile intermediate for phosphorus‑heterocycle synthesis [2] and as a scaffold for medicinal chemistry campaigns targeting aldo‑keto reductases [1].

Why 2-Imino‑2H‑chromene‑3‑carboxamide Analogs Cannot Be Interchanged with CAS 1327194‑68‑2 Without Loss of Regioisomeric Precision


Within the 2‑imino‑2H‑chromene‑3‑carboxamide class, minor positional variations in substituents can dramatically alter biological potency and target engagement. The regioisomer N‑(3,4‑dimethoxyphenyl)‑2‑(phenylimino)‑2H‑chromene‑3‑carboxamide (8g) demonstrates potent cytotoxic activity against MOLT‑4 and SK‑OV‑3 cells via AKR1B10 inhibition [1], whereas the target compound—bearing the dimethoxyphenyl moiety on the imino rather than the amide side—is predicted to adopt a distinct pharmacophoric conformation. Molecular docking of the ultra‑potent AKR1B10 inhibitor 5n (Ki = 1.3 nM) underscores the critical role of hydrogen‑bonding interactions with Tyr49 and His111 that depend precisely on the spatial orientation of substituents [2]. Consequently, procurement of the correct regioisomer is imperative for structure‑activity relationship (SAR) continuity, hit‑expansion libraries, and mechanistic studies.

Quantitative Differentiation Evidence for (2Z)-2-[(3,4-Dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide vs. Closest Analogs


Regioisomeric Identity Differentiates Biological Activity Profile from AKR1B10‑Active Isomer 8g

The most closely related biologically characterized compound is N‑(3,4‑dimethoxyphenyl)‑2‑(phenylimino)‑2H‑chromene‑3‑carboxamide (8g), which demonstrated potent inhibitory activity against MOLT‑4 and SK‑OV‑3 cancer cell lines [1]. This isomer places the 3,4‑dimethoxyphenyl group on the carboxamide nitrogen. The target compound (CAS 1327194‑68‑2) instead bears the 3,4‑dimethoxyphenyl group on the imino nitrogen, creating a distinct hydrogen‑bond donor/acceptor topography. Molecular docking of 8g into AKR1B10 identified critical interactions with Val301 and Leu302 [1]; the swapped substituent pattern in CAS 1327194‑68‑2 is predicted to engage alternative residues, potentially conferring a different selectivity profile across the AKR superfamily.

AKR1B10 inhibition Regioisomer SAR Cytotoxicity

Synthetic Versatility as a Gateway to Phosphorus‑Heterocycle Libraries with Quantified Antioxidant and Cytotoxic Outcomes

The parent 2‑imino‑2H‑chromene‑3‑carboxamide scaffold—of which CAS 1327194‑68‑2 is an N‑aryl‑substituted derivative—serves as the key starting material for constructing chromeno‑fused phosphorus heterocycles. In benchmark reactions, compound 5 (a chromeno[4,3‑c][1,2]azaphosphole derived from the unsubstituted 2‑imino‑2H‑chromene‑3‑carboxamide) exhibited the highest antioxidant activity with IC₅₀ = 2.8 μg/mL vs. ascorbic acid and significant cytotoxicity against four cancer cell lines (IC₅₀ = 4.96–7.44 μg/mL vs. doxorubicin IC₅₀ = 0.426–0.493 μg/mL) [1]. CAS 1327194‑68‑2, with its pre‑installed 3,4‑dimethoxyphenyl and N‑phenyl groups, enables direct access to analogous phosphorus‑containing heterocycles without additional protection/deprotection steps, streamlining library synthesis for antioxidant and anticancer screening.

Phosphorus heterocycles Antioxidant activity Cytotoxicity

Predicted Physicochemical Differentiation from the N‑phenyl‑2‑(phenylimino) Analog

The closest commercially available analog lacking the dimethoxy substitution is (2Z)‑N‑phenyl‑2‑(phenylimino)‑2H‑chromene‑3‑carboxamide (CAS 1941191‑21‑4). The presence of two methoxy groups on the target compound increases hydrogen‑bond acceptor count and molecular weight (400.4 vs. 340.4 g/mol) while moderately elevating calculated lipophilicity. Although experimentally determined logP/logD values are not publicly available for either compound, the structural difference predicts enhanced aqueous solubility for CAS 1327194‑68‑2 via the additional oxygen atoms, while the increased polar surface area may favor better membrane permeability in certain assays. These properties are highly relevant for cell‑based screening and in vivo formulation development [1].

Lipophilicity Drug-likeness Permeability

Scaffold Differentiation from 2‑Oxo‑2H‑chromene (Coumarin) Carboxamides via Imino‑Specific Biological Mechanisms

Bioisosteric replacement of the coumarin 2‑oxo group with an imine is a validated strategy for modulating biological activity. Gill et al. (2017) demonstrated that 2‑imino‑2H‑chromene‑3(N‑aryl)carboxamides (specifically compound VIa) exhibit potent cytotoxicity against MCF‑7 (IC₅₀ = 8.5 μM), PC‑3 (IC₅₀ = 35.0 μM), A‑549 (IC₅₀ = 0.9 μM), and Caco‑2 (IC₅₀ = 9.9 μM) cell lines, showing equipotency with 5‑fluorouracil and docetaxel [1]. These imino‑containing compounds operate through distinct mechanisms compared to their 2‑oxo (coumarin) counterparts, including differential apoptosis induction and cell‑cycle arrest profiles. CAS 1327194‑68‑2, as a 2‑imino derivative, is expected to share this mechanistic differentiation from coumarin‑based carboxamides, which typically act via topoisomerase or kinase inhibition.

Imino vs. oxo bioisosterism Cytotoxicity Enzyme inhibition

Metal‑Complexation Potential: N‑Phenyl‑2‑imino‑2H‑chromene‑3‑carboxamide as a Ligand Scaffold

The N‑(phenyl)‑2‑imino‑2H‑chromene‑3‑carboxamide (NPICC) ligand framework forms stable complexes with Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, which have been structurally characterized by IR, ¹H‑NMR, and elemental analysis [1]. These metal complexes show enhanced biological activity compared to the free ligand. CAS 1327194‑68‑2, bearing an additional 3,4‑dimethoxyphenyl group on the imino nitrogen, offers a more electron‑rich coordination environment that can tune the stability constants and redox potentials of the resulting metal complexes. This property is valuable for developing metallodrug candidates or catalytic systems where precise electronic tuning of the metal center is required.

Metal complexes Coordination chemistry Biological activity

Optimal Research and Procurement Application Scenarios for (2Z)-2-[(3,4-Dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide


AKR1B10‑Targeted Anticancer Drug Discovery: Regioisomeric Control in Hit‑Expansion Libraries

Medicinal chemistry teams developing selective AKR1B10 inhibitors for hepatocellular, lung, or breast carcinoma can deploy CAS 1327194‑68‑2 as a regioisomeric probe distinct from the published lead 8g. The compound's unique substitution pattern enables systematic exploration of the imino‑binding pocket interactions identified in molecular docking studies with Val301 and Leu302 [1], while avoiding intellectual property overlap with the amide‑substituted series.

Phosphorus‑Heterocycle Library Synthesis for Antioxidant and Anticancer Screening

Synthetic chemistry groups can use CAS 1327194‑68‑2 as a direct precursor for chromeno‑fused 1,2‑azaphospholes and 1,3,2‑diazaphosphinines. Building on the demonstrated antioxidant (IC₅₀ = 2.8 μg/mL) and cytotoxic (IC₅₀ = 4.96–7.44 μg/mL) activities of closely related phosphorus heterocycles [2], the pre‑functionalized dimethoxyphenyl group is expected to enhance the bioactivity profile of the resulting heterocyclic products.

Metallodrug Development: Electron‑Rich Imino‑Chromene Ligands for Transition‑Metal Complexation

Inorganic medicinal chemistry laboratories can employ CAS 1327194‑68‑2 as a bidentate ligand for Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ complexation. The electron‑donating 3,4‑dimethoxyphenyl substituent provides tunable electronic effects at the metal center, potentially enhancing the cytotoxicity or catalytic activity of the resulting complexes relative to those formed with the unsubstituted NPICC ligand [3].

Physicochemical Property‑Driven Screening Library Design

Compound management and screening groups building diversity‑oriented libraries can select CAS 1327194‑68‑2 for its balanced physicochemical profile (MW = 400.4 g/mol; enhanced H‑bond acceptor count) that fills a property gap between low‑MW phenyl analogs and higher‑MW poly‑substituted chromenes [4]. This compound is well‑suited for cell‑based phenotypic screening where moderate lipophilicity and adequate solubility are required to minimize false‑negative results.

Quote Request

Request a Quote for (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.